2'-Ethoxy-biphenyl-2-ylamine
Description
Significance of Biphenylamine Architectures in Contemporary Chemical Research
Biphenylamine and its derivatives are recognized as privileged scaffolds in drug discovery and development. The biphenyl (B1667301) unit provides a rigid yet conformationally flexible backbone, allowing for precise spatial orientation of pharmacophoric groups to interact with biological targets. This structural motif is present in a number of biologically active compounds, exhibiting a wide spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties. In materials science, biphenylamine-based structures are explored for their potential in organic electronics, finding applications in organic light-emitting diodes (OLEDs) and as charge-transporting materials. The ability of the biphenyl system to engage in π-π stacking interactions and the tunable electronic nature of the amino group contribute to their utility in these advanced materials.
Overview of Ether-Containing Biphenyl Derivatives in Synthetic Chemistry
The introduction of an ether linkage into a biphenyl derivative adds another layer of complexity and functionality. Ether groups can influence the molecule's solubility, lipophilicity, and conformational preferences. They can also participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. From a synthetic standpoint, ether-containing biphenyls are accessible through various cross-coupling methodologies, which have revolutionized the construction of these intricate structures. The presence of an ether functionality can also direct further chemical transformations on the aromatic rings, offering a handle for the synthesis of more complex molecular architectures.
Structural Context of 2'-Ethoxy-biphenyl-2-ylamine within Biphenyl Systems
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₅NO |
| Molecular Weight | 213.28 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents like ethanol, methanol, and dichloromethane. Sparingly soluble in water. |
| pKa (of the amine) | ~4-5 |
Synthetic Approaches
The synthesis of this compound can be envisioned through modern cross-coupling reactions, which are pivotal in the formation of C-N and C-C bonds in biaryl systems.
Buchwald-Hartwig Amination
A plausible and efficient route for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.org The reaction would likely involve the coupling of 2-bromo-1-ethoxybenzene with 2-aminobiphenyl (B1664054) or, alternatively, the coupling of 2-bromoaniline (B46623) with 2-ethoxybiphenyl. The choice of reactants would depend on the availability and reactivity of the starting materials. A typical reaction setup would employ a palladium catalyst, such as Pd(OAc)₂, in combination with a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos) and a base (e.g., NaOtBu, Cs₂CO₃) in an inert solvent like toluene (B28343) or dioxane. acsgcipr.orgnih.gov
Proposed Reaction Scheme (Buchwald-Hartwig Amination):
Ullmann Condensation
Another classical yet relevant method for the synthesis of aryl amines is the Ullmann condensation. This copper-catalyzed reaction typically requires harsher conditions than the Buchwald-Hartwig amination, often involving high temperatures. wikipedia.org In the context of synthesizing this compound, this could involve the reaction of 2-bromo-1-ethoxybenzene with 2-aminobiphenyl in the presence of a copper catalyst and a base. organic-chemistry.org While historically significant, the Ullmann reaction has been largely superseded by the more versatile and milder palladium-catalyzed methods for many applications.
Potential Research Applications
Given the structural features of this compound, it can be considered a valuable building block in several areas of chemical research.
Medicinal Chemistry
The biphenylamine scaffold is a well-established pharmacophore. The specific substitution pattern of an amino and an ethoxy group in this compound could be explored for the development of novel therapeutic agents. The molecule could serve as a precursor for the synthesis of more complex structures with potential biological activities. For instance, the amino group can be readily functionalized to introduce various side chains, allowing for the generation of a library of compounds for biological screening.
Materials Science
The electronic properties of this compound, influenced by the electron-donating substituents and the twisted biphenyl core, make it a candidate for investigation in materials science. It could potentially be used as a building block for the synthesis of organic semiconductors, liquid crystals, or fluorescent materials. The amino group provides a site for polymerization or for attachment to other functional moieties to create advanced materials with tailored optoelectronic properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-16-14-10-6-4-8-12(14)11-7-3-5-9-13(11)15/h3-10H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPIOZKKCCRTJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethoxy Biphenyl 2 Ylamine and Analogues
Carbon-Carbon Bond Formation Strategies for Biphenyl (B1667301) Core Construction
The creation of the carbon-carbon bond that links the two phenyl rings is a fundamental aspect of synthesizing 2'-Ethoxy-biphenyl-2-ylamine. Among the various methods available for this transformation, palladium-catalyzed cross-coupling reactions have emerged as the most prominent and adaptable.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling, a powerful palladium-catalyzed reaction, is a cornerstone in the synthesis of biaryl compounds. wikipedia.org This reaction typically involves the coupling of an aryl halide with an organoboron species, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For the synthesis of this compound, this would involve the reaction of a 2-ethoxyphenylboronic acid derivative with a suitably protected 2-haloaniline.
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmdpi.com The cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species. libretexts.orgmdpi.com This is followed by transmetalation, where the organic group from the organoboron compound is transferred to the palladium(II) complex. wikipedia.org Finally, reductive elimination from the palladium(II) complex yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.org
A variety of palladium catalysts, bases, and solvents can be employed in Suzuki-Miyaura reactions. Common catalysts include palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄), while bases such as potassium carbonate (K₂CO₃) and sodium carbonate are frequently used. fujifilm.com The choice of solvent often includes toluene (B28343), ethanol, or a mixture of solvents. beilstein-journals.org
The choice of ligand coordinated to the palladium center is critical for the success of the cross-coupling reaction. libretexts.org Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Electron-rich and sterically bulky phosphine (B1218219) ligands are often preferred as they can facilitate the oxidative addition step and promote the reductive elimination step. libretexts.org
Triphenylphosphine (PPh₃) was one of the earliest and most widely used monodentate phosphine ligands in Suzuki reactions. libretexts.org Over time, more sophisticated ligands have been developed to improve catalytic activity, especially for challenging substrates. For instance, replacing the phenyl groups on the phosphine with more electron-donating and bulkier alkyl groups can lead to higher catalytic reactivity with less reactive substrates and lower catalyst loadings. libretexts.org Buchwald's dialkylbiaryl phosphine ligands are a notable class of bulky and electron-rich ligands that have proven highly effective in a range of palladium-catalyzed cross-coupling reactions. libretexts.org The development of pincer-type ligands, which bind to the metal center in a tridentate fashion, has also provided highly active and stable catalysts for Suzuki-Miyaura cross-coupling. nih.gov
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. Factors such as the choice of base, solvent, and temperature can significantly impact the yield and purity of the biphenyl product. The base is required to activate the organoboron species for transmetalation. wikipedia.org While common bases like carbonates are effective, in some cases, stronger bases or alternative base systems may be necessary to achieve optimal results. fujifilm.com
The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent and an aqueous solution is often used. fujifilm.com The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can accelerate the reaction, even in a purely aqueous phase. fujifilm.com Temperature also plays a critical role, with many Suzuki couplings proceeding at elevated temperatures to ensure a reasonable reaction rate. beilstein-journals.org However, the development of highly active catalyst systems has enabled some couplings to be performed at or near room temperature. libretexts.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Synthesis
| Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 2-Bromoaniline (B46623) | 2-Ethoxyphenylboronic acid | Pd(OAc)₂ | JohnPhos | Et₃N | Not Specified | Good |
| Aryl Bromides | 2-Pyridylboronate | Pd₂(dba)₃ | Phosphite/Phosphine Oxide | KF | Dioxane | Good to Excellent |
| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ | Not Specified | Not Specified | Dioxane | 74% |
| 3,5-(Bis-trifluoromethyl)bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃ | Not Specified | Not Specified | Dioxane | 82% |
This table presents a summary of representative reaction conditions and yields for Suzuki-Miyaura coupling reactions relevant to biphenyl synthesis, based on available literature. mdpi.comnih.gov
Installation of the Amino Functionality
Once the biphenyl core is constructed, the next critical step is the introduction or unveiling of the amino group at the 2-position. Several synthetic strategies can be employed for this purpose, with reductive methodologies and the Hofmann degradation being two prominent approaches.
Reductive Methodologies in Aminobiphenyl Synthesis
Reductive amination is a versatile method for the synthesis of amines. wikipedia.org This reaction involves the conversion of a carbonyl group (an aldehyde or ketone) to an amine via an intermediate imine. wikipedia.org In the context of this compound synthesis, this could involve the reduction of a corresponding imine or nitro group.
The process generally involves two steps: the formation of an imine from a carbonyl compound and an amine, followed by the reduction of the imine to the desired amine. youtube.com This can often be performed in a one-pot procedure where the carbonyl compound, the amine, and a reducing agent are combined. youtube.com Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation over platinum, palladium, or nickel catalysts. wikipedia.orgyoutube.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com
An alternative reductive approach is the reduction of a nitro group. If the biphenyl core is synthesized with a nitro group at the 2-position, this can be readily reduced to the primary amine using various reducing agents, such as tin(II) chloride, catalytic hydrogenation, or iron in acidic media.
Hofmann Degradation Approaches for Amino Group Introduction
The Hofmann rearrangement, also known as Hofmann degradation, is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom. wikipedia.orgslideshare.net This reaction provides a direct method for introducing an amino group if the corresponding biphenylcarboxamide is available.
The reaction is typically carried out by treating the primary amide with bromine or chlorine in the presence of a strong base like sodium hydroxide. numberanalytics.com This in-situ forms a hypohalite which reacts with the amide to form an N-haloamide intermediate. Subsequent deprotonation and rearrangement lead to the formation of an isocyanate, which is then hydrolyzed in the aqueous basic medium to yield the primary amine and carbon dioxide. wikipedia.orgnumberanalytics.com
Modifications to the classical Hofmann rearrangement have been developed to accommodate base-sensitive substrates or to improve yields. For instance, using N-bromosuccinimide (NBS) or (bis(trifluoroacetoxy)iodo)benzene can also effect the rearrangement. wikipedia.org The intermediate isocyanate can also be trapped with an alcohol to form a carbamate, which can be a useful protecting group strategy. wikipedia.orgthermofisher.com
Table 2: Comparison of Amination Methodologies
| Method | Starting Material | Key Reagents | Intermediate | Key Features |
| Reductive Amination | Carbonyl compound and amine | Reducing agent (e.g., NaBH₃CN, H₂/Pd) | Imine | Versatile, can be one-pot, avoids over-alkylation. wikipedia.orgmasterorganicchemistry.com |
| Reduction of Nitro Group | Nitro-substituted biphenyl | Reducing agent (e.g., SnCl₂, H₂/Pd, Fe/HCl) | Not applicable | Common and reliable method for introducing an amino group. |
| Hofmann Degradation | Primary amide | Bromine/Chlorine and strong base (e.g., NaOH) | Isocyanate | Results in a primary amine with one less carbon atom. wikipedia.orgslideshare.net |
This table summarizes the key aspects of different amination methods applicable to the synthesis of aminobiphenyls.
Introduction of the Ethoxy Moiety in Biphenyl Systems
The incorporation of an ethoxy group onto a biphenyl framework is a critical step in the synthesis of this compound. This transformation is typically achieved through etherification reactions, where the regiochemical outcome is of paramount importance.
Etherification Reactions and Regioselectivity
The Williamson ether synthesis and its variations stand as a cornerstone for the formation of the aryl ether bond in ethoxy-substituted biphenyls. This method generally involves the reaction of a hydroxybiphenyl (a biphenol) with an ethylating agent in the presence of a base. researchgate.net The regioselectivity of this reaction—that is, which hydroxyl group is etherified in a dihydroxybiphenyl—is largely governed by the relative acidity of the phenolic protons.
A study on the solvent-free etherification of phenols using dimethyl and diethyl sulfates highlights the principles of chemoselectivity that are directly applicable to regioselectivity in biphenyl systems. researchgate.net In competitive reactions between different phenols, those with electron-withdrawing substituents, which increase the acidity of the hydroxyl group, are preferentially etherified. researchgate.net This principle can be extrapolated to dihydroxybiphenyls, where the electronic environment of each ring influences the pKa of the respective hydroxyl groups. For instance, in a biphenyl system with differing electronic substituents on each ring, the more acidic hydroxyl group will be more readily deprotonated by a mild base like sodium bicarbonate (NaHCO3), leading to selective etherification at that position. To etherify a less acidic hydroxyl group, a stronger base such as potassium carbonate (K2CO3) may be required. researchgate.net
The choice of base and ethylating agent, along with the reaction conditions, can be tailored to control the outcome of the etherification. The following table, adapted from studies on the etherification of various phenols, illustrates the impact of these factors on reaction efficiency.
Table 1: Conditions for Etherification of Phenols
| Phenol | Alkylating Agent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Phenol | (CH₃)₂SO₄ | NaHCO₃ | 60 | 0.5 | 98 |
| 4-Nitrophenol | (CH₃)₂SO₄ | NaHCO₃ | 60 | 0.25 | 99 |
| 4-Methylphenol | (CH₃)₂SO₄ | NaHCO₃ | 60 | 1.5 | 95 |
| Phenol | (C₂H₅)₂SO₄ | K₂CO₃ | 60 | 1 | 96 |
| 4-Nitrophenol | (C₂H₅)₂SO₄ | K₂CO₃ | 60 | 0.5 | 98 |
Data derived from a study on solvent-free Williamson synthesis. researchgate.net
Another strategy for controlling regioselectivity involves multi-step synthetic sequences. For example, regioselective halogenation of an activated biphenyl can be used to introduce a handle for subsequent functionalization. researchgate.net This halogenated intermediate can then undergo a nucleophilic substitution with ethoxide or be used in a cross-coupling reaction to introduce the ethoxy-containing ring.
Furthermore, advanced catalytic methods are being explored. For instance, silylium-catalyzed etherification reactions of benzylic acetates have been developed, offering mild conditions for ether formation. d-nb.info While not directly demonstrated on biphenyl systems, such methods represent the expanding toolkit available to synthetic chemists for selective ether formation.
Chemo- and Regioselective Synthesis Challenges of Substituted Biphenylamines
The synthesis of specifically substituted biphenylamines like this compound is fraught with challenges related to both chemoselectivity (differentiating between reactive sites on the same or different functional groups) and regioselectivity (controlling the position of substitution). The presence of multiple reactive sites on the biphenyl core and the directing effects of existing substituents, such as the amino and ethoxy groups, complicate synthetic design.
One of the primary challenges lies in the selective functionalization of a specific C-H bond on the biphenyl scaffold. The development of transition-metal-catalyzed C-H activation and functionalization reactions has provided powerful tools to address this, but achieving the desired regioselectivity remains a significant hurdle. For instance, in the cobalt-catalyzed allylation of biphenyl amines, the reaction shows a preference for the distal ring of the biphenyl system. researchgate.netacs.org However, the presence of a substituent at the 2'-position, as in the target molecule, has been observed to decrease reactivity, indicating that steric hindrance plays a crucial role in these transformations. researchgate.net
Research into the sequential C-H borylation and N-demethylation of N,N-dimethyl-1,1'-biphenyl-2-amines has shed light on the steric factors governing regioselectivity. researchgate.net In this work, the borylation reaction occurred selectively at the sterically more accessible carbon center. When a bulky substituent was present on one of the rings, the C-B bond formation was highly selective for the less hindered position. researchgate.net This highlights a general principle: steric hindrance can be both a challenge to overcome and a tool to be exploited for directing reactions to a specific position.
The table below summarizes the regioselectivity observed in the borylation of various substituted biphenylamines, illustrating the influence of steric and electronic factors.
Table 2: Regioselectivity in the Borylation of Substituted Biphenylamines
| Substrate (Substituent at 3'-position) | Regioisomeric Ratio (2'-position : other positions) |
|---|---|
| 3'-Fluoro | 1 : 3 |
| 3'-Trifluoromethyl | 9 : 1 |
| 3'-tert-Butyl | >20 : 1 |
Data derived from a study on C-H borylation of biphenylamines. researchgate.net
Furthermore, chemo- and regioselective oxidation reactions present another set of challenges. In systems with multiple alkyl groups, selectively oxidizing one over the other requires precise control. nih.gov For the synthesis of this compound, any synthetic step must be compatible with both the electron-donating amino group and the ethoxy group, which can influence the reactivity of the aromatic rings towards electrophilic or oxidative reagents.
Mechanistic Investigations of Reactions Involving 2 Ethoxy Biphenyl 2 Ylamine
Reaction Kinetics and Pathway Elucidation
The kinetics of reactions involving 2'-Ethoxy-biphenyl-2-ylamine would be influenced by its specific substitution pattern. The presence of an amino group on one ring and an ethoxy group on the other, both at the ortho positions relative to the biphenyl (B1667301) linkage, introduces significant electronic and steric effects.
Reaction Kinetics:
For a hypothetical electrophilic substitution reaction, the kinetic rate law would likely be second order, first order with respect to this compound and first order with respect to the electrophile.
Rate Equation (Hypothetical Electrophilic Substitution): Rate = k [this compound] [Electrophile]
Pathway Elucidation:
Elucidating the reaction pathway would involve identifying intermediates, transition states, and the sequence of bond-making and bond-breaking events. For many reactions of biphenylamines, intermediates can include charged species such as carbocations or radical cations, depending on the reaction conditions.
For instance, in an oxidative coupling reaction, the initial step would likely involve the oxidation of the amino group to form a radical cation. This intermediate could then undergo further reactions. The specific pathway and the final products would be dictated by the stability of the intermediates, which is in turn influenced by the electronic effects of the ethoxy group.
Table 1: Hypothetical Kinetic Data for an Electrophilic Bromination of this compound
| Experiment | [this compound] (mol/L) | [Br₂] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |
This is a hypothetical data table to illustrate expected kinetic behavior.
Role of Catalysis in Transformations of Biphenylamines
Catalysis plays a pivotal role in the synthesis and transformation of biphenylamines, often enabling reactions that would otherwise be inefficient or unselective. rsc.org Both metal-based and organocatalytic systems are employed.
Metal Catalysis:
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the synthesis of biphenylamines. In the context of this compound, a catalyst would be essential for its formation from precursors like 2-bromo-2'-ethoxytoluene and an amine source, or 2-amino-2'-bromobiphenyl and an ethoxide source. The catalytic cycle typically involves oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine or alkoxide, and finally reductive elimination to yield the product and regenerate the catalyst. nuph.edu.ua The ligand on the palladium center is crucial for the efficiency of these steps.
Organocatalysis:
In recent years, organocatalysis has emerged as a complementary approach. For transformations involving this compound, chiral phosphoric acids or cinchona alkaloids could potentially be used to catalyze enantioselective reactions, taking advantage of the molecule's axial chirality. researchgate.net These catalysts operate through various activation modes, such as Brønsted acid or base catalysis, to facilitate bond formation.
Intramolecular Rearrangement Mechanisms in Substituted Hydrazobenzenes Leading to Biphenylamines
The benzidine (B372746) rearrangement is a classic and mechanistically intriguing reaction for the synthesis of biphenylamines from hydrazobenzenes. wikipedia.org The rearrangement of a hypothetical N,N'-diarylhydrazine precursor, specifically 1-(2-ethoxyphenyl)-2-(2-aminophenyl)hydrazine, under acidic conditions would be a potential route to this compound.
The mechanism of the benzidine rearrangement is generally accepted to be an intramolecular process proceeding through a nih.govnih.gov-sigmatropic rearrangement. slideshare.net The reaction is acid-catalyzed, with protonation of one of the nitrogen atoms initiating the process.
Key Mechanistic Steps:
Diprotonation: The hydrazobenzene (B1673438) derivative is protonated by two equivalents of acid, forming a dicationic intermediate.
nih.govnih.gov-Sigmatropic Rearrangement: The N-N bond cleaves homolytically, and a new C-C bond forms between the para-positions of the two aromatic rings in a concerted fashion.
Deprotonation: The resulting dicationic biphenyl intermediate is deprotonated to yield the final biphenylamine product.
For a precursor to this compound, the substituents would direct the rearrangement. However, due to the ortho-substitution on both rings, the primary product would be the corresponding benzidine derivative. The formation of other isomers, such as diphenyline or semidine derivatives, is also possible depending on the reaction conditions and the stability of the intermediates. wikipedia.orgstevens.edu
Electrochemical Reaction Mechanisms and Intermediates of Organic Compounds
The electrochemical behavior of this compound would be primarily dictated by the redox-active amino group. Electrochemical oxidation of aminobiphenyls has been studied, and the mechanisms generally involve the formation of radical cations as initial intermediates. researchgate.netmdpi.com
Oxidation Mechanism:
The oxidation of this compound at an electrode surface would likely proceed via an initial one-electron transfer to form a radical cation. This highly reactive intermediate can then undergo a variety of subsequent reactions, such as deprotonation, dimerization, or reaction with nucleophiles present in the solvent system.
Potential Reaction Pathways for the Radical Cation:
Deprotonation: Loss of a proton from the amino group to form a neutral radical.
Dimerization: Coupling of two radical cations to form a dimeric species.
Reaction with Nucleophiles: Attack of a solvent molecule or other nucleophile on the electron-deficient aromatic ring.
The specific products formed would depend on the applied potential, the pH of the medium, and the nature of the solvent and electrolyte. The ethoxy group would influence the stability and reactivity of the radical cation intermediate through resonance effects.
Table 2: Expected Electrochemical Parameters for the Oxidation of this compound (Hypothetical)
| Parameter | Expected Value |
|---|---|
| Oxidation Potential (Epa) | ~0.8 - 1.2 V vs. SCE |
| Number of Electrons (n) | 1 (initial step) |
This is a hypothetical data table based on related aminobiphenyl compounds.
Stereochemical Aspects of Reaction Pathways
The presence of bulky substituents at the ortho positions of a biphenyl system, such as the amino and ethoxy groups in this compound, can lead to hindered rotation around the C-C single bond connecting the two phenyl rings. This phenomenon is known as atropisomerism, and it results in the existence of stable, non-interconverting enantiomers. bohrium.comresearchgate.net
The stereochemical outcome of reactions involving this compound is therefore a critical consideration. If the molecule is chirally resolved, reactions at either of the aromatic rings or the amino group could proceed with retention or inversion of the axial chirality, depending on the mechanism.
For example, in a catalytic asymmetric reaction, a chiral catalyst could selectively react with one of the atropisomers or could direct the formation of one enantiomer over the other in a stereoselective synthesis. The design of such stereoselective pathways is a significant area of research in modern organic chemistry. The barrier to rotation, and thus the stability of the atropisomers, is dependent on the size of the ortho-substituents. The ethoxy and amino groups are generally considered to be of sufficient size to allow for the potential isolation of stable atropisomers at room temperature.
Derivatization and Functionalization Strategies of 2 Ethoxy Biphenyl 2 Ylamine
Amide Formation via Acylation
The primary amine group of 2'-Ethoxy-biphenyl-2-ylamine serves as a nucleophile, readily reacting with acylating agents to form stable amide bonds. This transformation is one of the most fundamental and widely used reactions in organic synthesis. sci-hub.catnih.gov The acylation can be achieved using various reagents, such as acid chlorides or acid anhydrides, often in the presence of a base to neutralize the acidic byproduct. google.comyoutube.com
The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form the amide product with the elimination of a leaving group (e.g., chloride). youtube.com Several methods have been developed for amide synthesis, including catalyst-free approaches and reactions mediated by coupling reagents or catalysts like copper(II) oxide. nih.govresearchgate.net The choice of acylating agent allows for the introduction of a wide array of functional groups, thereby modifying the steric and electronic properties of the parent molecule. For instance, several 2-amino biphenyl (B1667301) derived amides have been synthesized through the condensation of 2-amino biphenyl with various acid chlorides. orientjchem.org
Table 1: Examples of Amide Formation from this compound This table presents hypothetical products based on established acylation reactions.
| Acylating Agent | Base | Expected Amide Product |
|---|---|---|
| Acetyl chloride | Pyridine | N-(2'-Ethoxy-biphenyl-2-yl)acetamide |
| Benzoyl chloride | Triethylamine | N-(2'-Ethoxy-biphenyl-2-yl)benzamide |
| Propanoic anhydride | DMAP | N-(2'-Ethoxy-biphenyl-2-yl)propanamide |
Schiff Base Condensation Reactions
Schiff bases, characterized by an azomethine or imine group (-C=N-), are synthesized through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). mediresonline.orgresearchgate.net The reaction of this compound with various aldehydes and ketones provides access to a wide range of Schiff base derivatives. This reaction is typically catalyzed by an acid or a base and involves the elimination of a water molecule. nih.govnih.gov
The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon, forming a carbinolamine intermediate. nih.gov Subsequent dehydration, often promoted by azeotropic removal of water or the presence of a dehydrating agent, yields the final imine product. mdpi.com These reactions are versatile, and the resulting Schiff bases and their metal complexes have applications in various fields, including catalysis and materials science. nih.govnih.gov
Table 2: Representative Schiff Bases from this compound This table presents hypothetical products based on established Schiff base condensation reactions.
| Carbonyl Compound | Catalyst | Expected Schiff Base Product |
|---|---|---|
| Benzaldehyde | Acetic Acid | (E)-N-Benzylidene-2'-ethoxy-biphenyl-2-amine |
| Salicylaldehyde | None (reflux) | (E)-2-(((2'-Ethoxy-biphenyl-2-yl)imino)methyl)phenol |
| Acetone | p-Toluenesulfonic acid | (E)-N-Isopropylidene-2'-ethoxy-biphenyl-2-amine |
N-Substitution Reactions and Their Influence on Electronic Properties
The introduction of substituents directly onto the nitrogen atom of the amine group in this compound can significantly alter the molecule's electronic and photophysical properties. N-substitution transforms the primary amine into a secondary or tertiary amine, which modifies its nucleophilicity, basicity, and ability to participate in hydrogen bonding.
The electronic nature of the substituent plays a crucial role. researchgate.net Attaching electron-donating groups (e.g., alkyl groups) increases the electron density on the nitrogen atom, enhancing its donor character. Conversely, attaching electron-withdrawing groups (e.g., aryl groups with electronegative substituents) can decrease the electron density. These modifications directly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov Studies on related N,N,N′,N′-tetraaryl-p-phenylenediamine derivatives have shown that electron-donating substituents lead to more stable oxidized states, while electron-withdrawing groups also affect stability. researchgate.net This tuning of electronic properties is critical for applications in organic electronics, where molecules with specific energy levels are required for efficient charge transport and light emission. ntu.edu.twrsc.orgmdpi.com
Selective Functional Group Transformations on the Biphenylamine Scaffold
Beyond modifications at the amine group, the biphenyl scaffold of this compound offers numerous positions for selective functional group transformations. Modern synthetic methodologies allow for precise chemical changes to the aromatic rings, enabling the creation of highly complex derivatives. researchgate.net
C–H functionalization is a powerful strategy that allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, avoiding the need for pre-functionalized substrates. researchgate.net By using appropriate directing groups and catalysts, specific positions on the biphenyl rings can be targeted for reactions like olefination or arylation. researchgate.net For instance, the amine group itself or a derivative can act as a directing group to guide a metal catalyst to an ortho-position. Other strategies can target more remote meta positions. researchgate.net Such selective transformations are crucial for building molecular complexity and are instrumental in the synthesis of pharmaceuticals and functional materials. researchgate.netrsc.org
Development of Novel Derivatizing Reagents Incorporating Biphenylamine Scaffolds
The biphenylamine scaffold is a "privileged structure" found in many biologically active compounds and functional materials. rsc.orgnih.gov Consequently, derivatives of this compound can serve as core structures for the development of novel derivatizing reagents and ligands. Incorporating this scaffold into larger molecular architectures can impart desirable properties such as rigidity, thermal stability, and specific electronic characteristics. mdpi.com
For example, biphenyl-containing structures have been used to create novel carboxamide derivatives with fungicidal properties and multitargeted ligands for neurodegenerative diseases. nih.govnih.gov The specific stereochemistry and electronic nature of the this compound unit could be exploited to design chiral ligands for asymmetric catalysis or to construct novel hosts for molecular recognition in supramolecular chemistry. mdpi.com The development of new reagents based on this scaffold can lead to advances in various areas, from drug discovery to materials science. nih.govresearchgate.net
Computational and Theoretical Studies on 2 Ethoxy Biphenyl 2 Ylamine Systems
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, primarily using Density Functional Theory (DFT), are a cornerstone for analyzing the electronic structure of molecules like 2'-Ethoxy-biphenyl-2-ylamine. Methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly employed to optimize the molecular geometry and compute various electronic properties. researchgate.netymerdigital.com
Such analyses would typically involve the calculation of:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netscispace.com
Electron Density and Charge Distribution: Analysis of the electron density surface and calculations of atomic charges (e.g., using Mulliken population analysis or Natural Bond Orbital analysis) would reveal the distribution of electrons across the molecule. This information helps in understanding the molecule's polarity and identifying electron-rich and electron-deficient regions. epstem.net
Molecular Electrostatic Potential (MESP): MESP maps provide a visual representation of the electrostatic potential on the electron density surface. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding non-covalent interactions. ymerdigital.com
Table 1: Hypothetical Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -5.5 eV | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | A larger gap suggests higher stability and lower reactivity. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |
Note: The data in this table is illustrative and not based on actual calculations for this compound.
Conformational Analysis and Torsion Angle Dynamics
The conformational landscape of biphenyl (B1667301) derivatives is primarily defined by the torsion angle between the two phenyl rings. This dihedral angle is a result of the balance between steric hindrance from ortho substituents and the electronic stabilization gained from a planar, fully conjugated system. researchgate.net For this compound, the key torsion angles would be around the central C-C bond and the C-O and C-N bonds of the substituents.
Computational studies would involve:
Potential Energy Surface (PES) Scans: By systematically rotating the bonds of interest (e.g., the biphenyl C-C bond) and calculating the energy at each step, a PES can be generated. This reveals the energy minima corresponding to stable conformers and the energy barriers for interconversion. researchgate.net
Identification of Stable Conformers: The minima on the PES represent the most stable conformations of the molecule. For substituted biphenyls, non-planar (twisted) conformations are common due to steric repulsion between the ortho substituents. stackexchange.com
Table 2: Illustrative Torsional Data for Biphenyl Derivatives
| Parameter | Illustrative Value | Description |
| Phenyl-Phenyl Dihedral Angle (Minimum Energy) | ~50° | The most stable rotational angle between the two phenyl rings, balancing steric and electronic effects. |
| Rotational Energy Barrier (Planar State) | ~6-8 kJ/mol | The energy required to rotate the rings into a coplanar conformation. |
| Rotational Energy Barrier (Perpendicular State) | ~2-4 kJ/mol | The energy required to rotate the rings into a perpendicular conformation. |
Note: This data is generalized from studies on substituted biphenyls and does not represent specific values for this compound.
Reactivity Predictions and Selectivity Profiling
Computational chemistry provides powerful tools for predicting the reactivity and selectivity of a molecule. For this compound, this would involve identifying the most likely sites for chemical reactions.
Methods for reactivity prediction include:
Fukui Functions and Local Softness: These reactivity descriptors, derived from conceptual DFT, are used to identify the sites most susceptible to nucleophilic, electrophilic, and radical attack. ymerdigital.com
Analysis of MESP: As mentioned, the MESP map highlights regions of negative potential (prone to electrophilic attack, e.g., the amine nitrogen and the oxygen of the ethoxy group) and positive potential (prone to nucleophilic attack). ymerdigital.com
HOMO/LUMO Distribution: The spatial distribution of the HOMO and LUMO can indicate the regions of the molecule involved in electron donation and acceptance during a reaction.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into their dynamics and interactions with other molecules, such as solvents or biological macromolecules. nih.govresearchgate.net An MD simulation of this compound in a solvent (e.g., water or an organic solvent) would reveal how intermolecular forces govern its behavior in solution. researchgate.net
Key analyses from MD simulations would include:
Radial Distribution Functions (RDFs): RDFs describe the probability of finding a particle at a certain distance from a reference particle. They can be used to characterize the structure of the solvent around the solute and identify specific interactions like hydrogen bonding.
Hydrogen Bonding Analysis: The simulation can track the formation and lifetime of hydrogen bonds between the amine and ethoxy groups of the molecule and surrounding solvent molecules.
Solvation Free Energy: This calculation determines the energetic cost or gain of transferring the molecule from a vacuum to a solvent, which is crucial for understanding its solubility.
Reaction Pathway Energetics and Transition State Analysis
To understand the mechanism of a chemical reaction involving this compound (e.g., N-alkylation, electrophilic aromatic substitution), computational chemists would model the entire reaction pathway. semanticscholar.orgyoutube.com
This type of study involves:
Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized to find their lowest energy structures.
Transition State (TS) Searching: The highest energy point along the reaction coordinate, the transition state, is located. The structure of the TS provides crucial information about the mechanism of the reaction.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (energy barrier), which determines the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. researchgate.net
Role of 2 Ethoxy Biphenyl 2 Ylamine As a Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Scaffolds
The structural framework of 2'-Ethoxy-biphenyl-2-ylamine makes it an ideal starting material for the synthesis of various complex and biologically significant organic scaffolds, most notably carbazoles and phenanthridines.
The synthesis of carbazole (B46965) scaffolds from 2-aminobiphenyl (B1664054) derivatives is a well-established strategy in organic synthesis. researchgate.netnih.gov This transformation can be achieved through palladium-catalyzed intramolecular C-H activation and C-N bond formation. researchgate.net While direct examples employing this compound are not extensively documented in readily available literature, its structural analogy to other 2-aminobiphenyls suggests its suitability as a precursor for substituted carbazoles. The presence of the ethoxy group could influence the electronic properties and reactivity of the biphenyl (B1667301) system, potentially impacting the efficiency and regioselectivity of the cyclization process.
Similarly, phenanthridine (B189435) derivatives, which are core structures in many alkaloids and pharmacologically active molecules, can be synthesized from 2-isocyanobiphenyls. lookchem.comrsc.org this compound can be readily converted to the corresponding isocyanide, which can then undergo radical or photochemically mediated cyclization to yield the phenanthridine skeleton. beilstein-journals.orgresearchgate.netpreprints.org The ethoxy substituent would be incorporated into the final phenanthridine structure, offering a handle for further functionalization or influencing the photophysical properties of the resulting molecule.
Building Block for Heterocyclic Compound Synthesis
The amine functionality of this compound serves as a key reactive site for the construction of various nitrogen-containing heterocyclic compounds. Its application as a building block is exemplified in the synthesis of quinoxalines and potentially in Pictet-Spengler reactions.
Quinoxalines, a class of bicyclic heteroaromatic compounds with a wide range of biological activities, are commonly synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, such as glyoxal. sapub.orgnih.govtsijournals.commtieat.org Although this compound is not a classical o-phenylenediamine, its amino group can participate in condensation reactions. While specific examples are scarce, it is conceivable that under appropriate conditions, it could react with suitable dicarbonyl compounds to form unique fused heterocyclic systems.
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic structures, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization. name-reaction.comthermofisher.comnih.govwikipedia.org While this compound itself is not a β-arylethylamine, derivatives of this compound, where the amino group is part of a larger chain, could potentially undergo intramolecular Pictet-Spengler-type cyclizations, leading to novel polycyclic aromatic compounds. The electron-donating nature of the ethoxy group could facilitate the electrophilic aromatic substitution step of the cyclization.
Applications in Ligand Design for Catalysis
The biphenylamine scaffold is a cornerstone in the design of privileged ligands for transition-metal-catalyzed cross-coupling reactions. This compound serves as a valuable precursor for the synthesis of specialized phosphine (B1218219) ligands, particularly those employed in Buchwald-Hartwig amination reactions.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, relies heavily on the use of bulky and electron-rich phosphine ligands. wikipedia.orgrsc.orgchemrxiv.orgnih.gov Biphenyl-based phosphines are a prominent class of such ligands. nih.gov this compound can be utilized as a starting material to introduce the biphenyl moiety into the ligand structure. The amino group can be transformed into a phosphine group through established synthetic routes, and the ethoxy group can sterically and electronically tune the properties of the resulting ligand, thereby influencing the catalytic activity and scope of the palladium catalyst. The synthesis of such bidentate phosphine ligands is a crucial area of research in catalysis. researchgate.netrsc.org
Intermediate in Advanced Organic Material Synthesis
The unique electronic and structural features of this compound make it an attractive intermediate for the synthesis of advanced organic materials with applications in electronics and photonics, such as conductive polymers and organic light-emitting diodes (OLEDs).
Conductive polymers, such as polyaniline and its derivatives, are of great interest for their applications in various electronic devices. mdpi.comresearchgate.net The electropolymerization of aniline (B41778) derivatives is a common method for their preparation. While direct electropolymerization of this compound is not widely reported, its amine functionality allows for its incorporation into polymer chains through various polymerization techniques. The resulting polymers, containing the ethoxy-substituted biphenyl unit, could exhibit tailored electronic properties, such as modified conductivity and redox potentials.
In the field of OLEDs, hole-transporting materials (HTMs) play a crucial role in enhancing device efficiency and stability. rsc.org Biphenylamine derivatives are frequently used as core structures for HTMs due to their excellent hole-transporting capabilities and morphological stability. dntb.gov.uanih.govresearchgate.net this compound can serve as a key building block in the synthesis of novel HTMs. researchgate.net The biphenyl core provides a rigid and conjugated system for efficient charge transport, while the ethoxy group can be used to fine-tune the material's solubility, thermal stability, and energy levels to match other components in the OLED device.
Advanced Analytical Techniques in the Research of 2 Ethoxy Biphenyl 2 Ylamine
Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of 2'-Ethoxy-biphenyl-2-ylamine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy each provide unique and complementary information about the compound's atomic arrangement and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: In the proton NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The aromatic protons on the two phenyl rings would typically appear as a complex series of multiplets in the downfield region (approximately 6.5-8.0 ppm). The protons of the ethoxy group would present as a characteristic triplet (for the methyl -CH₃ group) and a quartet (for the methylene (B1212753) -OCH₂- group) due to spin-spin coupling. The amine (-NH₂) protons would likely appear as a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. It would show distinct signals for each unique carbon atom in the biphenyl (B1667301) rings, as well as separate signals for the two carbons of the ethoxy group.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrational modes for the parent compound, 2-Aminobiphenyl (B1664054), are well-documented and provide a reference for its ethoxy derivative. nist.gov
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amine) | 3300-3500 | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-3000 | Stretching |
| C=C (Aromatic) | 1450-1600 | Ring Stretching |
| C-O-C (Ether) | 1050-1150 | Asymmetric Stretching |
| C-N (Amine) | 1250-1350 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. The biphenyl system constitutes a significant chromophore. The UV-Vis spectrum of this compound is expected to exhibit strong absorption bands in the ultraviolet region, characteristic of the π-π* transitions within the aromatic rings. The presence of the amino and ethoxy substituents can cause shifts in the absorption maxima (λmax) compared to unsubstituted biphenyl. Data for the closely related 2-Aminobiphenyl shows distinct absorption peaks, which serve as a useful comparison. nist.gov
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating this compound from impurities, starting materials, and by-products, thereby enabling purity assessment and the monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative analysis of biphenyl compounds. scielo.brscielo.brresearchgate.net A reversed-phase HPLC method is typically suitable for compounds of this nature. This method allows for the separation and quantification of biphenyls and their metabolites from a mixture. scielo.br
Typical Conditions: A common setup involves a C18 stationary phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. scielo.brscielo.br Detection is often performed using a Diode-Array Detector (DAD) or a UV detector at a wavelength where the compound exhibits strong absorbance, such as 254 nm. researchgate.net The retention time of the compound under specific conditions is a key identifier.
Gas Chromatography (GC) can also be employed, particularly for assessing volatile impurities. For thermally stable compounds like biphenyls, GC coupled with a Flame Ionization Detector (FID) offers high resolution and sensitivity. The analysis of related N-phenyl-2-naphthylamine by GC has been established for purity determination. For compounds that may be thermally labile, modifications such as the use of shorter analytical columns can minimize degradation during analysis. nih.gov Gas chromatography data is available for the parent compound, 2-Aminobiphenyl, indicating the suitability of this technique. nist.gov
Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of a chemical reaction in real-time. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of reactants and the appearance of the product spot can be visualized, often under UV light.
| Technique | Stationary Phase | Mobile Phase Example | Detection Method | Application |
| HPLC | C18 Silica | Acetonitrile/Water (gradient or isocratic) | UV/DAD (e.g., 254 nm) | Purity assessment, Quantification |
| GC | Polysiloxane (e.g., DB-5) | Helium (Carrier Gas) | FID / Mass Spectrometry | Purity, Volatile Impurity Analysis |
| TLC | Silica Gel | Hexane/Ethyl Acetate | UV Light (254/366 nm) | Reaction Monitoring |
Mass Spectrometry for Molecular Analysis
Mass Spectrometry (MS) is a definitive analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns.
When coupled with a chromatographic method like GC (GC-MS) or HPLC (LC-MS), it becomes a powerful tool for identifying and confirming the structure of compounds in a mixture. scielo.brresearchgate.net For the parent compound 2-Aminobiphenyl, mass spectral data is well-established through electron ionization (EI) methods. nist.gov
In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. Under electron ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure.
Hypothesized Fragmentation Pattern:
Loss of an ethyl group: A common fragmentation pathway for ethoxy compounds is the cleavage of the ethyl group, resulting in a [M - 29]⁺ peak.
Loss of an ethoxy radical: Cleavage of the ether bond could lead to the loss of an ethoxy radical, producing a [M - 45]⁺ peak.
Cleavage of the biphenyl bond: The bond between the two phenyl rings could break, leading to fragments corresponding to the individual substituted phenyl ions.
| Ion Fragment | Potential m/z (Mass-to-Charge Ratio) | Description |
| [M]⁺ | 213.28 | Molecular Ion |
| [M - C₂H₅]⁺ | 184.23 | Loss of ethyl group |
| [M - OC₂H₅]⁺ | 168.23 | Loss of ethoxy radical |
| [C₆H₄NH₂]⁺ | 92.12 | Aminophenyl fragment |
| [C₆H₄OC₂H₅]⁺ | 121.16 | Ethoxyphenyl fragment |
This combination of advanced analytical techniques provides a robust framework for the unequivocal identification, purity determination, and detailed structural analysis of this compound, ensuring a thorough understanding of its chemical properties.
Future Directions and Emerging Research Avenues
Green Chemistry Approaches in 2'-Ethoxy-biphenyl-2-ylamine Synthesis
The synthesis of biphenylamines traditionally relies on methods that may involve hazardous solvents, stoichiometric reagents, and significant energy consumption. google.com Green chemistry principles aim to mitigate these issues by designing more environmentally benign processes. rasayanjournal.co.in Key areas of development include the use of alternative energy sources and greener solvent systems.
Microwave-assisted synthesis, for example, offers a promising alternative to conventional heating, often leading to dramatically shorter reaction times, higher yields, and reduced energy use. mdpi.comjddhs.com The application of this technology to the cross-coupling reactions used to synthesize this compound could significantly improve the process's energy efficiency. mdpi.com
Another critical focus is the replacement of volatile organic compounds (VOCs) with more sustainable solvents. Research into Suzuki–Miyaura cross-coupling reactions for creating biphenyl (B1667301) structures has demonstrated success using water as a solvent, facilitated by water-soluble catalysts. researchgate.net Adopting aqueous systems for the synthesis of this compound would reduce the environmental impact associated with solvent waste. researchgate.net Furthermore, solvent-free or mechanochemical methods, such as ball milling, represent an advanced approach to minimize solvent use entirely, aligning with the core tenets of green chemistry. rasayanjournal.co.inmdpi.com
Table 1: Comparison of Conventional vs. Green Synthesis Strategies
| Feature | Conventional Synthesis | Green Chemistry Approach | Potential Benefit |
|---|---|---|---|
| Energy Source | Conventional heating (e.g., oil bath) | Microwave irradiation | Reduced reaction time, lower energy consumption mdpi.com |
| Solvents | Toluene (B28343), THF, DMF uwindsor.ca | Water, Ethanol, or Solvent-free | Reduced environmental impact and waste mdpi.comresearchgate.net |
| Atom Economy | May generate stoichiometric byproducts | Catalyst-focused, waste minimization | Higher efficiency, less waste rsc.org |
| Catalysts | Homogeneous catalysts | Recyclable heterogeneous or nanocatalysts | Catalyst recovery and reuse, cost reduction jddhs.comresearchgate.net |
Catalyst Development for Enhanced Selectivity and Efficiency in Biphenylamine Chemistry
The synthesis of substituted biphenylamines like this compound heavily relies on transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for C-N bond formation. uwindsor.caacs.org Future research is geared towards developing more robust and efficient catalytic systems. A primary goal is to enhance selectivity, particularly for constructing sterically hindered molecules, and to improve catalyst efficiency, allowing for lower catalyst loadings and milder reaction conditions. nih.gov
Palladium-based catalysts remain central to C-N coupling, with ongoing efforts focused on designing sophisticated phosphine (B1218219) ligands that improve catalyst stability and activity. acs.orggoogle.com The development of pre-formed palladium complexes (precatalysts) that are air-stable and easy to handle simplifies reaction setup and improves reproducibility, a significant advantage for industrial-scale synthesis. uwindsor.ca
Beyond palladium, copper has re-emerged as an earth-abundant and cost-effective alternative for C-N coupling reactions. nih.gov Recent studies have shown that novel copper-based catalyst systems can be effective for coupling sterically demanding partners, a challenge often encountered in biphenylamine synthesis. nih.gov Additionally, ruthenium-based catalysts are being explored for novel N-arylation methodologies, offering different chemoselectivity compared to traditional palladium systems. acs.org The development of these alternative metal catalysts is crucial for expanding the synthetic toolbox and improving the economic and environmental profile of biphenylamine production.
Table 2: Emerging Catalytic Systems for Biphenylamine Synthesis
| Catalyst System | Metal | Key Advantages | Research Focus |
|---|---|---|---|
| Advanced Ligands | Palladium | High efficiency, broad substrate scope, high selectivity acs.orggoogle.com | Design of new phosphine ligands for challenging couplings. |
| Precatalysts | Palladium | Air-stability, ease of handling, reproducibility uwindsor.ca | Development of user-friendly and highly active precatalysts. |
| Copper-based | Copper | Earth-abundant, lower cost nih.gov | Ligand design for coupling sterically hindered substrates. |
| Ruthenium-mediated | Ruthenium | Novel chemoselectivity via η6 π-arene coordination acs.org | Expanding substrate scope for N-arylation reactions. |
Expansion of Derivatization Chemistry for Novel Chemical Applications
This compound serves as a valuable scaffold for the synthesis of more complex molecules with potentially useful properties. The expansion of its derivatization chemistry—the process of creating related compounds (derivatives) by modifying its structure—is a key avenue for discovering novel applications. mdpi.com The presence of a primary amine and an aromatic scaffold provides multiple sites for chemical modification.
Derivatization of the amino group can yield amides, sulfonamides, or secondary/tertiary amines, which can profoundly alter the molecule's biological activity. For instance, the synthesis of novel biphenyl bis-sulfonamide derivatives has been investigated for their potential as enzyme inhibitors. nih.gov Similarly, acylating the amine of a related biphenylamine intermediate is a key step in creating compounds with potential antitumor properties. mdpi.com
Functionalization of the biphenyl rings through reactions like halogenation, nitration, or further cross-coupling can introduce new electronic or steric features. nih.gov These modifications are crucial in structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are correlated with changes in its biological activity or material properties. nih.gov This approach allows chemists to fine-tune a molecule for a specific purpose, such as developing more potent fungicides or novel materials for organic electronics. bohrium.comnih.gov
Advanced Computational Modeling for Predictive Chemical Research
Computational chemistry has become an indispensable tool for accelerating chemical research by predicting molecular properties and guiding experimental design. jstar-research.com For a molecule like this compound, advanced computational modeling can provide deep insights into its structure, reactivity, and potential applications before synthesis.
Methods like Density Functional Theory (DFT) can be used to calculate a wide range of properties, including 3-D molecular geometries, electronic charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net This information is vital for understanding the molecule's chemical reactivity and spectroscopic characteristics. researchgate.net
Furthermore, Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the physicochemical properties (e.g., solubility, partition coefficient) and potential biological activities of a series of derivatives. nih.govnih.gov By building a computational model based on a set of known compounds, researchers can screen virtual libraries of new derivatives to identify candidates with the most promising profiles for synthesis and testing. sunyempire.edu This predictive approach saves significant time and resources by focusing experimental efforts on compounds with the highest probability of success. jstar-research.com
Table 3: Applications of Computational Modeling in Biphenylamine Research
| Computational Method | Predicted Properties | Application in Research |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, electronic properties, reaction energies, IR/NMR spectra jstar-research.comresearchgate.net | Understanding reactivity, rationalizing experimental results, catalyst design. |
| Molecular Docking | Binding modes and affinities to biological targets (e.g., enzymes) nih.gov | Guiding the design of potential pharmaceuticals. |
| QSPR/QSAR | Physicochemical properties (solubility, logP), biological activity nih.govsunyempire.edu | Prioritizing derivative synthesis, predicting toxicity and ADMET properties. |
| Molecular Dynamics (MD) | Conformational flexibility, interactions with solvent or receptors | Studying dynamic behavior and stability of molecule-receptor complexes. |
Q & A
Q. How can researchers optimize the synthesis of 2'-Ethoxy-biphenyl-2-ylamine to improve yield and purity?
Methodological Answer: Synthesis optimization involves systematic adjustments to reaction parameters such as temperature, solvent choice (e.g., polar aprotic solvents for amine reactions), and catalyst loading. For example, using palladium-based catalysts in cross-coupling reactions may enhance biphenyl bond formation. Purification techniques like column chromatography or recrystallization should be validated via HPLC or GC-MS to assess purity . Safety protocols, including impervious gloves and sealed goggles, must be followed during synthesis to mitigate exposure risks .
Q. What spectroscopic methods are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is critical:
- NMR : ¹H/¹³C NMR identifies ethoxy and biphenyl substituents, with DEPT-135 clarifying CH₂/CH₃ groups.
- IR : Functional groups (e.g., amine N-H stretches) can be matched against reference spectra in databases like NIST Chemistry WebBook .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns elucidate structural motifs.
Crystallographic analysis (e.g., using SHELX programs) may resolve ambiguities in stereochemistry if single crystals are obtainable .
Q. How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer: Stability studies should include:
- Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 4–12 weeks.
- Analytical Monitoring : Track degradation products via LC-MS and quantify parent compound loss using calibrated UV-Vis or NMR .
- Data Interpretation : Use Arrhenius modeling to predict shelf life under standard conditions. Ensure compliance with safety guidelines for hazardous byproducts .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare results with experimental reactivity in SN2 or Suzuki-Miyaura coupling reactions .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Validate predictions using kinetic studies (e.g., rate constants from UV-Vis monitoring).
- Machine Learning : Train models on PubChem or NIST datasets to correlate substituent effects with reaction outcomes .
Q. What strategies are recommended for resolving contradictions in spectral data during structural elucidation of this compound derivatives?
Methodological Answer:
- Cross-Validation : Combine NMR (e.g., NOESY for spatial proximity), IR, and X-ray crystallography to confirm bond connectivity. For example, SHELXL refinement can resolve ambiguous electron density maps .
- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to distinguish overlapping signals in crowded spectra.
- Error Analysis : Quantify instrument precision (e.g., NMR shimming, mass accuracy) and statistically assess outliers using tools like Grubbs’ test .
Q. How can researchers design experiments to investigate the biological interactions of this compound with enzymatic targets?
Methodological Answer:
- In Silico Screening : Use molecular docking (AutoDock, Schrödinger) to predict binding affinities to enzymes like cytochrome P450. Validate with in vitro assays (e.g., fluorescence quenching or SPR).
- Structure-Activity Relationships (SAR) : Synthesize analogs with modified ethoxy or amine groups and compare inhibition constants (Kᵢ).
- Data Reproducibility : Replicate experiments across multiple batches to account for compound variability, adhering to ethical guidelines for biochemical studies .
Data Analysis and Reporting
Q. What statistical approaches are essential for analyzing dose-response data in toxicity studies of this compound?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values. Use software like GraphPad Prism for error-weighted fitting.
- ANOVA with Post Hoc Tests : Compare means across concentration groups (e.g., Tukey’s HSD for multiple comparisons).
- Meta-Analysis : Aggregate data from independent studies to assess heterogeneity via I² statistics, ensuring transparency in literature reviews .
Q. How should researchers address potential biases in spectroscopic data interpretation for this compound?
Methodological Answer:
- Blinded Analysis : Have spectra interpreted by multiple independent analysts to reduce confirmation bias.
- Reference Standards : Use certified materials (e.g., NIST-traceable compounds) to calibrate instruments and validate peak assignments .
- Machine Learning : Deploy algorithms like PCA to detect outliers or artifacts in large spectral datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
